N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2-phenylbutanamide
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Overview
Description
N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2-phenylbutanamide is a complex organic compound that features a thiophene ring, a phenyl group, and a butanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2-phenylbutanamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the intermediate 2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethanol. This intermediate is then reacted with 2-phenylbutanoyl chloride in the presence of a base such as triethylamine to form the final product. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions
N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The amide group can be reduced to an amine.
Substitution: The phenyl and thiophene rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 2-oxo-2-[4-(thiophen-2-yl)phenyl]ethyl-2-phenylbutanamide.
Reduction: Formation of N-{2-amino-2-[4-(thiophen-2-yl)phenyl]ethyl}-2-phenylbutanamide.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2-phenylbutanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2-phenylbutanamide involves its interaction with specific molecular targets. The hydroxyl and amide groups can form hydrogen bonds with biological macromolecules, influencing their function. The phenyl and thiophene rings can interact with hydrophobic pockets in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2-phenylacetamide
- N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2-phenylpropionamide
Uniqueness
N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2-phenylbutanamide is unique due to its specific combination of functional groups and structural features. The presence of both a thiophene ring and a phenyl group provides a distinct set of chemical properties and potential biological activities that differentiate it from similar compounds.
Properties
IUPAC Name |
N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-2-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO2S/c1-2-19(16-7-4-3-5-8-16)22(25)23-15-20(24)17-10-12-18(13-11-17)21-9-6-14-26-21/h3-14,19-20,24H,2,15H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCNFHIPAFHFNSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC(C2=CC=C(C=C2)C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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